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Fezolinetant and Bone Mineral Density: A
Comparative Analysis Against Placebo
A neutral effect on bone mineral density (BMD) has been observed for the non-hormonal

menopause treatment, fezolinetant, when compared to placebo in a comprehensive 52-week

clinical trial. This guide provides an in-depth comparison of the impact of fezolinetant on bone

health, presenting key data from the SKYLIGHT 4 clinical trial for researchers, scientists, and

drug development professionals.

Fezolinetant, a selective neurokinin-3 (NK3) receptor antagonist, has been developed for the

treatment of moderate to severe vasomotor symptoms (VMS) associated with menopause.

Given that menopause is a period of accelerated bone loss, the skeletal safety of new

therapies for menopausal symptoms is of paramount importance. The SKYLIGHT 4 trial was a

long-term safety study that included a thorough assessment of bone mineral density.

Quantitative Data Summary
The following tables summarize the changes in bone mineral density at the hip (femoral neck)

and lumbar spine after 52 weeks of treatment with fezolinetant (30 mg and 45 mg daily)

versus placebo. The data is derived from the SKYLIGHT 4 clinical trial's supplementary

appendix.

Table 1: Change in Bone Mineral Density at the Hip (Femoral Neck) at Week 52
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Treatment
Group

N
Baseline
Mean (SD),
g/cm²

Week 52
Mean (SD),
g/cm²

LS Mean
(SE)
Change
from
Baseline

LS Mean
Difference
vs Placebo
(SE) [95%
CI]

Placebo 588 0.83 (0.13) 0.82 (0.13)
-0.010

(0.002)
-

Fezolinetant

30 mg
586 0.83 (0.13) 0.82 (0.13)

-0.010

(0.002)

0.000 (0.003)

[-0.006–

0.006]

Fezolinetant

45 mg
586 0.83 (0.13) 0.82 (0.13)

-0.009

(0.002)

0.001 (0.003)

[-0.005–

0.007]

SD: Standard Deviation; SE: Standard Error; LS Mean: Least Squares Mean; CI: Confidence

Interval

Table 2: Change in Bone Mineral Density at the Lumbar Spine at Week 52

Treatment
Group

N
Baseline
Mean (SD),
g/cm²

Week 52
Mean (SD),
g/cm²

LS Mean
(SE)
Change
from
Baseline

LS Mean
Difference
vs Placebo
(SE) [95%
CI]

Placebo 594 1.04 (0.18) 1.03 (0.19)
-0.013

(0.003)
-

Fezolinetant

30 mg
581 1.04 (0.17) 1.01 (0.17)

-0.011

(0.003)

0.001 (0.004)

[-0.007–

0.010]

Fezolinetant

45 mg
588 1.05 (0.18) 1.02 (0.19)

-0.010

(0.003)

0.003 (0.004)

[-0.006–

0.011]
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SD: Standard Deviation; SE: Standard Error; LS Mean: Least Squares Mean; CI: Confidence

Interval

The data indicates that the changes in bone mineral density at both the hip and lumbar spine

over 52 weeks were minimal and not significantly different between the fezolinetant treatment

groups and the placebo group.

Experimental Protocols
The assessment of bone mineral density in the SKYLIGHT 4 trial followed a rigorous protocol:

Study Design: A phase 3, randomized, double-blind, placebo-controlled, 52-week safety

study.

Participants: Postmenopausal women seeking treatment for vasomotor symptoms.

Intervention: Once-daily oral administration of fezolinetant 30 mg, fezolinetant 45 mg, or

placebo.

BMD Measurement: Bone mineral density of the hip (femoral neck) and lumbar spine was

measured at baseline and at week 52.

Methodology: Dual-energy X-ray absorptiometry (DXA) was used for all BMD assessments.

This is the gold-standard technique for measuring bone density.

Analysis: The primary analysis for this endpoint was the change from baseline in BMD at

week 52, analyzed using a mixed model for repeated measures.

Signaling Pathway and Experimental Workflow
To visualize the context of fezolinetant's action and the experimental design for assessing its

impact on bone, the following diagrams are provided.
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Fezolinetant's Mechanism of Action
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BMD Assessment Workflow in SKYLIGHT 4

In conclusion, the available evidence from the SKYLIGHT 4 trial indicates that fezolinetant, at

doses of 30 mg and 45 mg administered daily for 52 weeks, does not have a discernible impact

on bone mineral density at the hip or lumbar spine when compared to placebo. This neutral

effect on bone health is a significant finding for a non-hormonal therapy aimed at alleviating

menopausal symptoms. Further research, including the analysis of bone turnover markers from

a broader range of studies, will continue to refine our understanding of fezolinetant's long-term

safety profile.
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To cite this document: BenchChem. [Assessing the impact of fezolinetant on bone mineral
density compared to placebo]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607441#assessing-the-impact-of-fezolinetant-on-
bone-mineral-density-compared-to-placebo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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